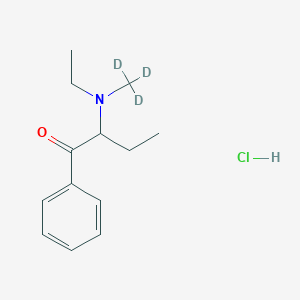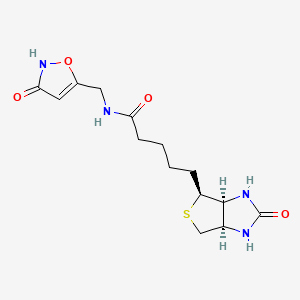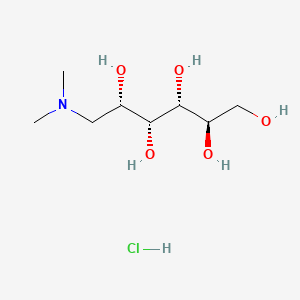
2-Ethyl-3-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-butyn-1-ol is an organic compound with the molecular formula C6H10O. It is an alcohol with a triple bond between the second and third carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-butyn-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyne-1,4-diol with ethylmagnesium bromide, followed by hydrolysis. Another method includes the alkylation of propargyl alcohol with ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or alkenes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-3-butyn-1-ol involves its interaction with various molecular targets and pathways. The triple bond and hydroxyl group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: Similar structure but lacks the ethyl group.
2-Butyn-1-ol: Similar structure but lacks the ethyl group and has a different position of the triple bond.
3-Butyn-2-ol: Similar structure but has a hydroxyl group on the second carbon.
Uniqueness
2-Ethyl-3-butyn-1-ol is unique due to the presence of both an ethyl group and a triple bond, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-ethylbut-3-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h1,6-7H,4-5H2,2H3 |
InChI Key |
ZRGGXAOJVKXOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


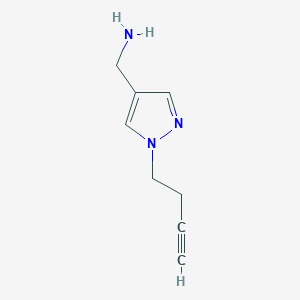
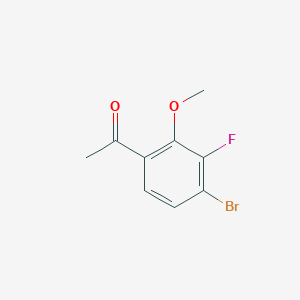
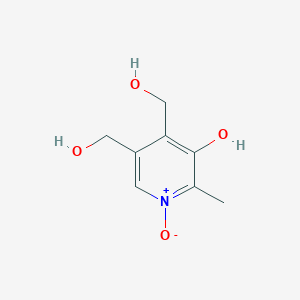
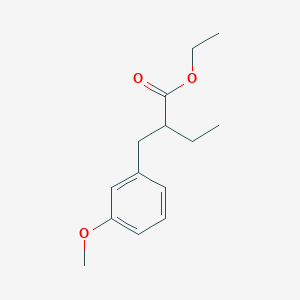
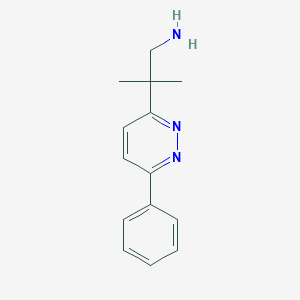

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
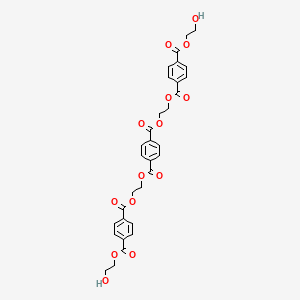
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
